5-Methyl-2-thiohydantoin

説明

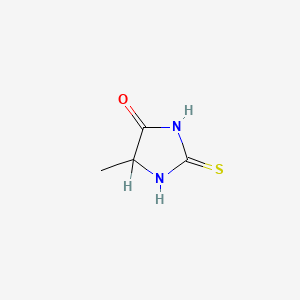

5-Methyl-2-thiohydantoin is a heterocyclic compound derived from α-amino acids, characterized by a thioamide group at position 2 and a methyl substituent at position 5 of the imidazolidinone ring.

特性

IUPAC Name |

5-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDZMARBTYAIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954993 | |

| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33368-94-4 | |

| Record name | 5-Methyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33368-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 5-methyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033368944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes Overview

The synthesis of 5-Methyl-2-thiohydantoin primarily involves the cyclization of suitable thiourea derivatives or related intermediates under controlled conditions. Two main approaches have been documented:

- Solid-phase synthesis involving protected amino acid derivatives

- Solution-phase synthesis using thiourea and carbonyl compounds under alkaline conditions

Solid-Phase Synthesis Method

A notable method detailed in the literature involves the use of Wang resin-supported Fmoc-Ser(t-Bu)-OH as a starting material, which undergoes a series of transformations to yield 5-methylidene-thiohydantoin derivatives. The key steps include:

- Sulfonylation of immobilized serine derivative with Fmoc-NCS to form Fmoc-thiourea intermediates.

- Deprotection of Fmoc groups to liberate thiourea functionalities.

- Spontaneous cyclative cleavage releasing 2-thiohydantoin intermediates from the polymer matrix.

- Cyclization under acidic conditions (TFA treatment) to obtain the final thiohydantoin product.

This method, while sophisticated, allows for precise control of the product structure and is suitable for generating libraries of thiohydantoin derivatives for screening purposes.

Solution-Phase Synthesis Under Alkaline Conditions

A more classical and industrially relevant method involves the reaction of thiourea with methyl-substituted carbonyl compounds (e.g., acetyl derivatives) under alkaline conditions. Although the specific preparation of this compound is less frequently detailed, analogous methods for related thiohydantoins provide a strong basis.

A representative example is the synthesis of 5,5-diphenyl-2-thiohydantoin using benzil and thiourea in the presence of alkali and solvents such as water, dimethyl sulfoxide, acetone, tetrahydrofuran, acetonitrile, dioxane, methanol, ethanol, propanol, or isopropanol. The process involves:

- Mixing thiourea, the carbonyl compound, alkali (hydroxides or carbonates), and solvent in a reaction vessel.

- Refluxing under normal pressure to promote cyclization.

- Post-reaction cooling, dilution, acidification, and product isolation by recrystallization.

This method boasts advantages such as simple, readily available raw materials, mild reaction conditions, high yield, low cost, and suitability for large-scale industrial production.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The solid-phase synthesis route allows for the generation of 5-methylidene-thiohydantoin intermediates, which can be further modified or cyclized to obtain this compound or related analogs. This method is particularly useful in medicinal chemistry for rapid analog synthesis.

The solution-phase method emphasizes the use of alkaline conditions to facilitate cyclization. Alkali sources include hydroxides (e.g., sodium hydroxide, potassium hydroxide) and carbonates (e.g., sodium carbonate, potassium carbonate). The choice of solvent or solvent mixtures significantly affects solubility and reaction kinetics, with polar aprotic solvents and alcohols commonly employed.

Post-reaction treatment involving acidification is critical to precipitate the product, which is then purified by recrystallization, ensuring high purity suitable for pharmaceutical applications.

Analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are routinely used to confirm the structure and purity of the synthesized this compound.

化学反応の分析

Alkylation Reactions

5-Methyl-2-thiohydantoin undergoes alkylation at the sulfur atom or nitrogen positions when treated with alkylating agents. For example:

-

Methylation : Reaction with methyl bromoacetate in sodium ethoxide yields S-alkylated derivatives, confirmed by NMR and IR spectroscopy .

-

Benzylation : Treatment with benzyl chloride under basic conditions selectively modifies the sulfur atom, producing 2-(benzylthio)-5-methylhydantoin .

These reactions highlight the nucleophilic character of the sulfur atom, which is more reactive than the oxygen analog due to its polarizability .

Mannich Reaction and Cyclization

The compound participates in Mannich reactions with formaldehyde and amines, forming 3-aminomethyl derivatives. For instance:

-

Reaction with Piperidine : Forms 3-(piperidinomethyl)-5-methyl-2-thiohydantoin, a precursor for antimicrobial agents .

-

Cyclization : Under acidic conditions (e.g., acetic anhydride), this compound derivatives cyclize to form imidazo[2,1-b]thiazol-4-ium structures, confirmed by mass spectrometry and NMR .

Reactivity at the C-5 Position

The methyl group at C-5 can be functionalized through:

-

Aldol Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form 5-arylidene derivatives, enhancing biological activity .

-

Oxidation : Controlled oxidation with hydrogen peroxide converts the thioether group to a sulfoxide or sulfone, altering electronic properties .

Solid-Phase Modifications

Recent methods utilize solid-phase synthesis for scalable production:

-

Resin-Bound Intermediates : Wang resin-supported Fmoc-Ser(t-Bu)-OH is sulfonylated and cyclized to release 5-methylene-thiohydantoins .

-

Microwave Assistance : Accelerates reaction times and improves yields for derivatives like 5-(2-pyridinon-5-yl)-2-thiohydantoin, a potent inhibitor of mutant IDH1 enzymes .

Key Reaction Trends and Challenges

-

Scalability : Larger batches (>6 g) achieve near-quantitative yields due to reduced product loss during workup .

-

Side Reactions : Competing desulfurization or over-alkylation requires precise temperature control .

-

Structural Limitations : Amino acids with polar side chains (e.g., aspartic acid, lysine) fail to form stable 2-thiohydantoins under standard conditions .

科学的研究の応用

Pharmacological Applications

5-Methyl-2-thiohydantoin and its derivatives are recognized for their significant pharmacological properties. Key areas of application include:

Antitumor Activity

Research indicates that this compound derivatives exhibit promising antitumor properties. For instance, compounds derived from this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable example is the derivative 5-benzylidine-2-thiohydantoin (5B2T), which has shown efficacy against liver cancer induced by diethylnitrosamine (DEN) in animal models. In these studies, treatment with 5B2T resulted in decreased levels of liver enzymes indicative of hepatocellular damage and reduced inflammatory cytokines such as TNF-α and IL-6 .

Hepatoprotective Effects

The hepatoprotective capabilities of 5B2T have been highlighted in recent studies. In vivo experiments demonstrated that this compound significantly improved liver function and architecture, suggesting its potential as a therapeutic agent for liver injuries . The binding affinity of 5B2T to pro-inflammatory markers further supports its role in mitigating liver damage .

Antimicrobial and Antifungal Properties

Several derivatives of thiohydantoins, including those based on this compound, have exhibited antimicrobial properties. For example, certain synthesized derivatives have shown fungicidal activity against pathogens like Botrytis cinerea and Alternaria solani, outperforming traditional antifungal agents .

Organic Synthesis Applications

In addition to its biological applications, this compound serves as an important building block in organic synthesis:

Synthesis of Spirooxindoles

A one-pot synthesis method utilizing this compound has been developed for creating novel spirooxindoles. This process allows for the efficient production of complex molecules with potential biological activity, showcasing the versatility of thiohydantoins in synthetic chemistry .

Catalytic Properties

Thiohydantoins can also act as organocatalysts in various organic reactions. Their ability to enhance yields and selectivity makes them valuable in synthetic pathways that require specific stereochemistry or functional group transformations .

Case Study: Hepatoprotective Effects of 5-Benzylidine-2-thiohydantoin

A study conducted on male rats investigated the hepatoprotective effects of 5-benzylidine-2-thiohydantoin against DEN-induced liver injury. The study involved three groups: control, DEN-treated, and DEN + 5B2T treated. Key findings included:

- Biochemical Analysis: Treatment with 5B2T led to a significant reduction in serum levels of AST, ALT, and ALP compared to the DEN group.

- Histopathological Examination: Liver tissues from the treatment group showed less fibrosis and inflammatory infiltration than those from the DEN group.

- Cytokine Levels: The levels of pro-inflammatory cytokines were notably lower in the treatment group, indicating a reduction in inflammation .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Efficacy against various cancer cell lines | Significant cytotoxic effects observed |

| Hepatoprotective Effects | Protection against liver damage induced by toxins | Restoration of liver function and reduced inflammation |

| Antimicrobial Properties | Activity against fungal pathogens | Higher inhibition rates compared to standard treatments |

| Organic Synthesis | Building block for synthesizing complex molecules like spirooxindoles | Efficient one-pot synthesis methods developed |

| Catalytic Properties | Use as organocatalysts to enhance reaction yields | Improved yields and selectivity in organic reactions |

作用機序

The mechanism of action of 5-methyl-2-thiohydantoin involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral enzymes. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis .

類似化合物との比較

Structural Features and Substituent Effects

The biological and physicochemical properties of 2-thiohydantoins are heavily influenced by substituents at positions 1, 3, and 5. Below is a comparative overview:

Key Observations :

- Polarity : The methyl group at C5 in this compound contributes to moderate hydrophobicity, facilitating isolation via precipitation from water . In contrast, bromothienylmethylene or glucosyl groups (e.g., in ) increase polarity, necessitating chromatographic purification.

- Thermal Stability : Derivatives with aromatic or conjugated systems (e.g., arylidene in ) exhibit higher melting points (>200°C) compared to this compound, whose exact m.p. is unspecified but likely lower due to simpler structure .

Insights :

Physicochemical Properties

Substituents dictate solubility, logP, and reactivity:

*Estimated via computational modeling.

Notable Trends:

- Bulky C5 groups (e.g., glucosyl) improve aqueous solubility but reduce membrane permeability.

- Methyl substituents balance moderate hydrophobicity and synthetic accessibility .

生物活性

5-Methyl-2-thiohydantoin is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, antitumor, and antiparasitic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₄H₆N₂OS. Its structure features a five-membered ring containing sulfur, which is crucial for its biological activity. The substitution at the 5-position of the thiohydantoin ring significantly influences its pharmacological properties.

Antimicrobial Activity

Antibacterial Effects

Recent studies have demonstrated that derivatives of 2-thiohydantoins exhibit potent antibacterial activity. For instance, compounds containing the this compound core were evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. Notably, some derivatives showed a marked inhibition against Staphylococcus aureus and Enterococcus faecalis under dark conditions, indicating their potential as antibacterial agents .

Antifungal Activity

Research has highlighted the antifungal properties of this compound derivatives. A series of compounds with arylidene substituents at the 5-position were synthesized and tested against fungal pathogens such as Botrytis cinerea. One derivative exhibited an inhibition rate of 71.9%, outperforming standard antifungal agents like carbendazim .

Antitumor Activity

This compound has shown promising antitumor activity in various studies. A notable investigation revealed that it demonstrated cytotoxicity superior to that of doxorubicin against prostate cancer cell lines (PC-3 and LNCaP). The compound's mechanism involves inhibiting specific enzymes involved in cancer cell metabolism, particularly mutant isocitrate dehydrogenase (IDH1), which is implicated in glioma development .

Antiparasitic Activity

Recent research focused on the anti-trypanosomal activities of thiohydantoin derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported that several derivatives, including THD3 and THD5, exhibited significant inhibitory effects on the growth of epimastigote forms while maintaining low cytotoxicity towards mammalian cells (LLC-MK2). These findings suggest that modifications at the C5 position can enhance selectivity and efficacy against parasitic infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Modifications at various positions on the thiohydantoin ring can lead to significant changes in biological activity:

Q & A

Basic Research Questions

Q. How is 5-Methyl-2-thiohydantoin synthesized, and what are the key reaction conditions?

- Methodological Answer : The compound is synthesized via alkylation or condensation reactions. For example, 5-benzylidene derivatives can be prepared by reacting 2-thiohydantoin with benzaldehyde in acidic conditions. Mannich reactions using formaldehyde and secondary amines (e.g., morpholine) yield derivatives with yields up to 80% and melting points around 110°C . Key steps include refluxing in ethanol, controlling pH for cyclization, and purification via recrystallization.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- Elemental Analysis : Used to confirm purity (e.g., C 68.4%, H 6.0%, N 12.0%, S 9.2% for CHONS) .

- Melting Point Determination : Critical for verifying crystallinity (e.g., 110°C for Mannich base derivatives) .

- Vibrational Spectroscopy (IR) : Identifies functional groups like thioamide (C=S) and carbonyl (C=O) stretching modes .

Q. What purification methods are effective for isolating this compound derivatives?

- Methodological Answer : Recrystallization using ethanol or methanol is standard. Chromatographic methods (e.g., silica gel column chromatography) are employed for complex mixtures. Purity is assessed via thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How can Mannich reactions be optimized to synthesize this compound derivatives with enhanced bioactivity?

- Methodological Answer : Mannich bases are synthesized by reacting 5-arylidene-2-thiohydantoin with formaldehyde and amines (e.g., piperidine). Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity. For example, using DMF as a solvent at 60°C yields imidazothiazolone derivatives with improved antimicrobial activity . Structural confirmation requires X-ray crystallography or NMR to resolve stereochemical ambiguities .

Q. How do structural modifications (e.g., arylidene substitution) impact the biological activity of this compound derivatives?

- Methodological Answer : Substituents on the arylidene group modulate electronic and steric effects, altering binding to biological targets. For instance, electron-withdrawing groups (e.g., nitro) enhance antibacterial activity by increasing electrophilicity. Structure-activity relationships (SAR) are established via in vitro assays (e.g., MIC against S. aureus) and validated with molecular docking studies .

Q. What computational approaches are used to model coordination complexes of thiohydantoin derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict bond lengths and angles in organometallic complexes (e.g., Tl(III) or Hg(II) derivatives). X-ray diffraction data (e.g., Tl–S bond distance: 2.75 Å) validate computational models. Spectroscopic data (e.g., NMR chemical shifts) are compared with simulated spectra for accuracy .

Q. How can discrepancies in elemental analysis data during synthesis be resolved?

- Methodological Answer : Discrepancies (e.g., C 68.37% calculated vs. 68.4% found) may arise from incomplete purification or hygroscopicity. Repeating recrystallization, using inert atmospheres, or coupling with mass spectrometry (MS) ensures accuracy. For persistent issues, alternative synthesis routes (e.g., microwave-assisted reactions) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。